Acetic acid;(6-methylnaphthalen-2-yl)methanol
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Overview
Description
Acetic acid;(6-methylnaphthalen-2-yl)methanol is an organic compound that combines the properties of acetic acid and a naphthalene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The naphthalene derivative, (6-methylnaphthalen-2-yl)methanol, is a compound with a naphthalene ring structure, which is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6-methylnaphthalen-2-yl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (6-methylnaphthalen-2-yl)methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
This process uses a rhodium or iridium catalyst and involves the reaction of methanol with carbon monoxide to produce acetic acid . The production of (6-methylnaphthalen-2-yl)methanol can be achieved through the methylation of naphthalene, followed by reduction to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(6-methylnaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (6-methylnaphthalen-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in acetic acid can be reduced to form ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: (6-methylnaphthalen-2-yl)methanol can be oxidized to (6-methylnaphthalen-2-yl)carboxylic acid.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: Nitration of (6-methylnaphthalen-2-yl)methanol can produce nitro derivatives.
Scientific Research Applications
Acetic acid;(6-methylnaphthalen-2-yl)methanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(6-methylnaphthalen-2-yl)methanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor in acid-base reactions, while the (6-methylnaphthalen-2-yl)methanol component can participate in aromatic interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and biology.
Naphthalene: An aromatic hydrocarbon used in the production of dyes and mothballs.
(6-methylnaphthalen-2-yl)carboxylic acid: A derivative of (6-methylnaphthalen-2-yl)methanol with a carboxylic acid group.
Uniqueness
Acetic acid;(6-methylnaphthalen-2-yl)methanol is unique due to its combination of an acetic acid moiety and a naphthalene derivative. This combination imparts both acidic and aromatic properties, making it versatile for various chemical reactions and applications .
Properties
CAS No. |
115478-66-5 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;(6-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O.C2H4O2/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9;1-2(3)4/h2-7,13H,8H2,1H3;1H3,(H,3,4) |
InChI Key |
HHIUZTNEAXREOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CO.CC(=O)O |
Origin of Product |
United States |
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